3-(1-Piperidinyl)butanoic acid
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Overview
Description
3-(1-Piperidinyl)butanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, where the hydrogen atom on the third carbon is replaced by a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperidinyl)butanoic acid typically involves the reaction of butanoic acid derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid reacts with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Piperidinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Piperidinyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)butanoic acid involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(1-Pyrrolidinyl)butanoic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
3-(1-Morpholinyl)butanoic acid: Contains a morpholine ring, differing in the oxygen atom in the ring.
3-(1-Piperazinyl)butanoic acid: Features a piperazine ring, which has an additional nitrogen atom compared to piperidine.
Uniqueness: 3-(1-Piperidinyl)butanoic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. The presence of the piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTZPHBCJGTUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441047 |
Source
|
Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764633-91-2 |
Source
|
Record name | β-Methyl-1-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764633-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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